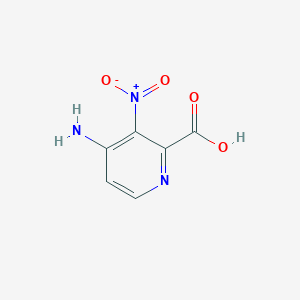

4-Amino-3-nitropicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O4 |

|---|---|

Molecular Weight |

183.12 g/mol |

IUPAC Name |

4-amino-3-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H5N3O4/c7-3-1-2-8-4(6(10)11)5(3)9(12)13/h1-2H,(H2,7,8)(H,10,11) |

InChI Key |

SKKGCFSHPHYQER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Amino 3 Nitropicolinic Acid and Its Precursors

Methodologies for Introducing Nitro and Amino functionalities onto Picolinic Acid Skeletons

The introduction of both a nitro group and an amino group onto a picolinic acid framework is governed by the powerful directing effects of the substituents and the inherent reactivity of the heterocyclic ring.

A primary and effective strategy for synthesizing 4-substituted pyridines involves the use of pyridine (B92270) N-oxides. bhu.ac.in The N-oxide functionality alters the electronic distribution of the pyridine ring, deactivating the C-2 and C-6 positions towards electrophilic attack while activating the C-4 position. bhu.ac.in This directing effect is pivotal for the regioselective synthesis of 4-nitro derivatives.

The synthesis of 4-aminopicolinic acid, a related compound, exemplifies this approach. The process commences with the oxidation of picolinic acid to picolinic acid N-oxide. umsl.edu This intermediate is then subjected to nitration using a mixture of sulfuric acid and fuming nitric acid, which selectively installs a nitro group at the C-4 position to yield 4-nitropicolinic acid N-oxide. bhu.ac.inumsl.edu The final step involves the reduction of the nitro group. While this reduction can be performed after the removal of the N-oxide oxygen, it is often carried out simultaneously. Catalytic hydrogenation is a common method for this transformation, yielding the 4-amino derivative. umsl.eduvdoc.pub This multi-step process highlights the utility of the N-oxide group as a temporary directing group to achieve the desired 4-substitution pattern, which is otherwise difficult to obtain.

Convergent synthesis provides an alternative route, starting with pyridine rings that already possess some of the required functional groups. This approach relies on building the final molecule by combining complex, pre-functionalized fragments. For instance, a synthetic sequence could start with a pyridine derivative where a halogen, such as chlorine or bromine, is present at a key position.

One such strategy involves the Knorr cyclization reaction to construct a pyrazole (B372694) ring onto a picolinic acid precursor, followed by further modifications. mdpi.com Another example is the synthesis of complex biaryls from bromopyridylcarboxylic acids using coupling reactions. thieme-connect.com In the context of 4-amino-3-nitropicolinic acid, a convergent approach might involve starting with a di-substituted pyridine, such as 2,6-dichloro-3-nitropyridine. nih.gov Through a series of selective reactions, one chlorine atom could be converted into a carboxylic acid, while the other is substituted by an amino group, demonstrating a highly strategic and modular assembly of the target molecule.

Catalytic and Reagent-Controlled Synthetic Transformations

The precise control of reactions on the pyridine ring is paramount. This is achieved through the careful selection of catalysts and reagents that can selectively target specific functional groups without affecting others.

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of compounds like this compound. Catalytic hydrogenation is a widely employed and efficient method for this purpose. wikipedia.org The choice of catalyst and reaction conditions is crucial to ensure high yields and chemoselectivity, especially in the presence of other reducible functional groups.

Palladium on carbon (Pd/C) is a frequently used catalyst for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. umsl.edu An alternative catalyst is Raney nickel, which is also effective and may be preferred when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. wikipedia.orgcommonorganicchemistry.com For substrates that are sensitive to standard hydrogenation conditions, other reagents like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), provide milder alternatives for reducing nitro groups. commonorganicchemistry.commasterorganicchemistry.com

| Reagent/Catalyst | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Hydrogen gas atmosphere, various solvents (e.g., acetic acid, ethanol) | Highly efficient for most nitro groups; can also reduce alkenes, alkynes, and sometimes cause dehalogenation. | umsl.educommonorganicchemistry.com |

| H₂, Raney Ni | Hydrogen gas atmosphere, often used in place of Pd/C to avoid dehalogenation of aryl chlorides/bromides. | Effective for nitro groups; less prone to causing dehalogenation. | wikipedia.orgmasterorganicchemistry.com |

| Fe, Acid (e.g., HCl, Acetic Acid) | Acidic aqueous or alcoholic media, often heated. | Classic, mild method; often tolerant of other reducible groups like esters and ketones. | wikipedia.org |

| SnCl₂ | Acidic conditions (e.g., HCl), often in ethanol. | Provides mild reduction; useful for substrates with acid-stable functional groups. | wikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution. | Can sometimes selectively reduce one nitro group in the presence of another. | commonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for introducing nucleophiles onto an aromatic ring. masterorganicchemistry.com In pyridine systems, the reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. pressbooks.pub The nitro group is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) when positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

In the synthesis of this compound precursors, an SNAr reaction could be envisioned starting from a pyridine ring bearing a nitro group and a suitable leaving group (e.g., a halogen). For example, the nitro group in 4-nitropyridine-N-oxide has been shown to be readily replaced by various nucleophiles. researchgate.net A plausible synthetic route could involve a 4-halo-3-nitropicolinic acid derivative, where the halogen at the C-4 position is displaced by an amine or an amine equivalent (like ammonia (B1221849) or an azide (B81097) anion followed by reduction). The ortho-nitro group at C-3 would strongly activate the C-4 position for this substitution.

| Starting Material (Example) | Nucleophile | Product (Example) | Activating Group | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitropyridine | Ammonia (NH₃) | 4-Amino-3-nitropyridine | 3-Nitro group | pressbooks.pub |

| 2,6-Dichloro-3-nitropyridine | Isobutanol/NaH | 2-Isobutoxy-6-chloro-3-nitropyridine | 3-Nitro and 6-Chloro groups | nih.gov |

| 4-Nitropyridine-N-oxide | Halide ions (Cl⁻, Br⁻) | 4-Halopyridine-N-oxide | N-oxide and Nitro group | researchgate.net |

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds under mild conditions. eie.gr The Sonogashira and Suzuki reactions are particularly prominent for functionalizing heterocyclic cores like pyridine. wikipedia.orgnih.gov

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly effective for introducing alkynyl groups onto pyridine rings, which can then be further elaborated. rsc.orgscirp.org The mild reaction conditions tolerate a wide range of functional groups, making it suitable for use in the synthesis of complex molecules. rsc.org

| Component | Example Reagents | Purpose | Reference |

|---|---|---|---|

| Substrate | Aryl/Heteroaryl Halide (e.g., Bromo- or Iodopyridine) | Electrophilic partner | scirp.org |

| Coupling Partner | Terminal Alkyne | Nucleophilic partner | scirp.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Forms the active Pd(0) species for the catalytic cycle | wikipedia.orgrsc.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne | scirp.org |

| Base | Amines (e.g., Et₃N, Piperidine, Diisopropylamine) | Deprotonates the alkyne and neutralizes HX byproduct | wikipedia.org |

| Solvent | THF, DMF, Toluene | Solubilizes reactants | scirp.org |

The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is exceptionally versatile and robust, with a high tolerance for various functional groups, including carboxylic acids on the pyridine ring. thieme-connect.comnih.gov It has been widely used to synthesize biaryl compounds, which are common structures in pharmaceuticals. Recent advancements have even enabled the direct decarbonylative cross-coupling of heterocyclic carboxylic acids with arylboronic acids, providing a novel route to diverse heterobiaryls. nih.govorganic-chemistry.org

| Component | Example Reagents | Purpose | Reference |

|---|---|---|---|

| Substrate | Aryl/Heteroaryl Halide or Triflate (e.g., Bromopicolinic acid) | Electrophilic partner | thieme-connect.com |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | Nucleophilic partner | nih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Forms the active Pd(0) species for the catalytic cycle | nih.govnih.gov |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation | nih.gov |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aqueous base is common | thieme-connect.comnih.gov |

Green Chemistry and Sustainable Synthesis Considerations in Picolinic Acid Derivatives

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through smarter process design. These principles include minimizing waste, improving atom economy, using safer solvents and reagents, and enhancing energy efficiency. In the context of picolinic acid derivatives, particularly nitropyridines, several sustainable strategies are being implemented.

Advanced manufacturing technologies are also contributing to greener synthesis. Continuous flow reactors, for example, offer a safer and more efficient alternative to traditional batch processing for hazardous reactions like nitration. researchgate.net The small reaction volumes within microreactors enhance heat transfer and control, minimizing the risk of thermal runaways, while also improving yield and selectivity. researchgate.net Other emerging green techniques include mechanochemistry, which uses mechanical energy to drive reactions, reducing the need for bulk solvents. researchgate.net

The reduction of a nitro group to an amine is a key step in forming the title compound from a nitrated precursor. Catalytic hydrogenation, which typically uses a catalyst like palladium on carbon (Pd/C) with hydrogen gas, is a widely used method for this transformation and is considered a green technique due to its high efficiency and the production of water as the only byproduct. umsl.edu

| Synthesis Strategy | Traditional Approach | Green Chemistry Alternative | Key Advantages |

|---|---|---|---|

| Pyridine Ring Construction | Multi-step linear synthesis | Multicomponent Reactions (MCRs) researchgate.net | Fewer steps, reduced waste, higher efficiency |

| Nitration | Batch reaction with mixed acids (HNO₃/H₂SO₄) | Continuous flow microreactors researchgate.net | Enhanced safety, better temperature control, improved yield |

| Nitrogen Source for Amination | Gaseous ammonia | Solid ammonium (B1175870) acetate (B1210297) in TCRT nih.govacs.org | Safer, easier to handle, more practical |

| Nitro Group Reduction | Stoichiometric metal reductants (e.g., Fe, Sn in acid) | Catalytic Hydrogenation (e.g., H₂, Pd/C) umsl.edu | High atom economy, cleaner reaction, water as byproduct |

Reaction Optimization and Regioselectivity Control in Derivatization

The synthesis of a precisely substituted compound like this compound, which features adjacent amino and nitro groups, presents a significant challenge in regioselectivity. The order of reactions—nitration and amination—and the nature of the substituents on the pyridine ring at each stage are critical for directing the functional groups to the desired positions.

Reaction optimization is fundamental to achieving high yields and purity. This involves systematically adjusting parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of catalysts and solvents. Industrial production methods may employ continuous flow reactors not only for safety but also to enhance reaction efficiency and yield through precise control of these parameters.

Regiocontrol is the cornerstone of synthesizing this molecule. The powerful, electron-withdrawing nitro group and the electron-donating amino group have opposing effects on the reactivity of the pyridine ring.

Nitration-First Strategies: A common route to 4-substituted picolinic acids involves the nitration of picolinic acid N-oxide. umsl.edu The N-oxide group activates the pyridine ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position, yielding 4-nitropicolinic acid N-oxide. umsl.eduntnu.no The subsequent reduction of the nitro group would yield 4-aminopicolinic acid. umsl.edu However, to achieve the 4-amino-3-nitro structure, a second nitration would be required. Nitrating 4-aminopicolinic acid directly is problematic as the strong activating effect of the amino group can lead to multiple products and its sensitivity to oxidation by nitric acid can destroy the molecule. wikipedia.org A standard strategy to overcome this is to protect the amino group, for example by converting it to an acetamide (B32628) (-NHCOCH₃). This protecting group is still ortho-, para-directing and would guide the incoming nitro group to either the 3- or 5-position. ulisboa.pt Separating the desired 3-nitro isomer from the 5-nitro byproduct would be a critical optimization challenge.

Nucleophilic Aromatic Substitution (SNAr): An alternative strategy involves using a pre-functionalized nitropyridine as a scaffold. Nitro groups strongly activate a ring towards nucleophilic aromatic substitution (SNAr). mdpi.com A hypothetical route could start with a precursor like 2,3-dichloro-5-nitropyridine. The chlorine atoms are activated by the nitro group, allowing for selective substitution by nucleophiles. Research on related compounds like 2,4-dichloro-3-nitropyridine (B57353) has shown that the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position, demonstrating that high regioselectivity is achievable. mdpi.com By carefully choosing the precursor and reaction sequence, one could introduce an amino group (or a precursor) at the C4 position via SNAr, followed by conversion of the other groups to form the final picolinic acid.

The table below summarizes the directing effects of various substituents on electrophilic aromatic substitution on a pyridine ring, which is central to controlling the regioselectivity of nitration.

| Substituent | Type | Directing Effect | Influence on Regioselectivity |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Directs incoming electrophiles (e.g., -NO₂) to positions adjacent or opposite to it. Requires protection to prevent oxidation. wikipedia.org |

| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para | A protected form of the amino group, less activating but still directs to o/p positions, allowing for more controlled nitration. ulisboa.pt |

| -COOH (Carboxylic Acid) | Deactivating | Meta | Directs incoming electrophiles to the 3- and 5-positions relative to itself. |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly directs incoming electrophiles to meta positions and makes further substitution difficult. wikipedia.org |

| N-oxide | Activating | Ortho, Para | Activates the pyridine ring, particularly at the C4 position, for electrophilic attack. umsl.eduntnu.no |

Mechanistic Investigations of Chemical Reactions Involving 4 Amino 3 Nitropicolinic Acid and Its Analogues

Electron-Donating and Electron-Withdrawing Group Effects on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the presence of the electron-withdrawing nitro group. Conversely, the amino group acts as an electron-donating group, partially offsetting the electron-withdrawing effects.

The amino group, being an activating group, can donate electron density to the ring, making electrophilic aromatic substitution (EAS) reactions faster. masterorganicchemistry.com Groups like -NH2, which have lone pairs of electrons on the atom directly attached to the ring, are highly activating because they can donate this lone pair to the ring through resonance. masterorganicchemistry.com In contrast, the nitro group is a strongly deactivating group, withdrawing electron density from the ring and making EAS reactions slower. masterorganicchemistry.com The carboxylic acid group is also a deactivating group. pearson.com

The electron density on the pyridine ring is influenced by both inductive and resonance effects of the substituents. Electron-donating groups increase the electron density, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. nih.gov Conversely, electron-withdrawing groups decrease the electron density, rendering the ring less reactive towards electrophiles and directing substitution to the meta position. nih.gov

Reaction Mechanisms of Nitro Group Transformations, including Reductions

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack. mdpi.comnih.gov

Reduction of the nitro group on a pyridine ring can be achieved using various reducing agents. The choice of reagent can lead to different products, including nitroso, hydroxylamino, and amino derivatives. The mechanism of reduction typically involves a series of electron and proton transfer steps.

Recent developments have highlighted various methods for the reduction of aromatic nitro compounds to amines. mdpi.com The nitroalkene moiety present in some nitropyridones is susceptible to nucleophilic reactions. mdpi.comnih.gov

Carboxylic Acid Functional Group Reactivity and Derivatization Pathways

The carboxylic acid group in 4-amino-3-nitropicolinic acid is a key site for derivatization. It can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to acid chlorides. The reactivity of the carboxylic acid and its derivatives is influenced by the electronic nature of the acyl X group. libretexts.orglibretexts.org

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acyl phosphates > thioesters > esters and carboxylic acids > amides > carboxylates. libretexts.orglibretexts.org This trend is related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.orglibretexts.org

Derivatization of the carboxylic acid can be used to modulate the compound's physical and biological properties. For instance, esterification can increase its lipophilicity. The formation of picolinyl ester derivatives of carboxylic acids can be achieved by first activating the carboxyl group with a reagent like 1,1'-carbonyldiimidazole, followed by transesterification. researchgate.net

The reactivity of pyridine carboxylic acids has been investigated in reactions with diazodiphenylmethane (B31153) in various solvents. researchgate.net The rate constants for these reactions are influenced by the solvent's properties. researchgate.net

Pyridine Ring Activation and Deactivation Pathways in Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqlibretexts.org This deactivation is further enhanced by the presence of the nitro and carboxylic acid groups in this compound. However, the amino group at the 4-position acts as a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself (i.e., the 3 and 5 positions).

Interactive Data Table: Effect of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| -NH₂ | 4 | Electron-donating (activating) | Increases reactivity towards EAS | Ortho, Para |

| -NO₂ | 3 | Electron-withdrawing (deactivating) | Decreases reactivity towards EAS | Meta |

| -COOH | 2 | Electron-withdrawing (deactivating) | Decreases reactivity towards EAS | Meta |

Note: EAS refers to Electrophilic Aromatic Substitution.

Nucleophilic aromatic substitution (SNAr) reactions are also possible on the pyridine ring, particularly when strong electron-withdrawing groups are present. The nitro group strongly activates the ring towards nucleophilic attack, especially at positions ortho and para to it.

Intramolecular Rearrangements and Cyclization Processes of Substituted Pyridines

Substituted pyridines, such as this compound and its derivatives, can undergo intramolecular rearrangements and cyclization reactions to form fused heterocyclic systems. These reactions are often driven by the proximity and reactivity of the functional groups on the pyridine ring.

For example, the presence of an amino group and a carboxylic acid group ortho to each other can facilitate cyclization to form a pyridopyrimidinone ring system upon treatment with appropriate reagents. Similarly, the reduction of the nitro group to an amino group can lead to the formation of a diamino-substituted pyridine, which can then be used as a precursor for the synthesis of other heterocyclic structures like imidazopyridines. researchgate.net

The formation of imidazo[4,5-c]pyridines has been achieved from 4-aminopyridine. researchgate.net Intramolecular cyclization of 4-aminobutyric acid derivatives has been studied, leading to the formation of γ-lactams. rsc.org N-chlorosuccinimide (NCS) has been used to mediate intramolecular cyclization reactions to form new C-N bonds in indole (B1671886) systems. mdpi.com

Computational and Theoretical Chemistry Approaches to 4 Amino 3 Nitropicolinic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecules like 4-Amino-3-nitropicolinic acid. DFT, especially with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting molecular properties. nih.govmdpi.com Ab initio methods, such as Hartree-Fock (HF), while often more computationally intensive, provide a framework for systematic improvement in accuracy. nih.gov These calculations are typically performed with various basis sets, such as 6-31G* or 6-311++G(d,p), which describe the atomic orbitals used to construct the molecular orbitals. nih.govmdpi.com

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape. materialsciencejournal.org The presence of the carboxylic acid, amino, and nitro groups on the pyridine (B92270) ring introduces potential for intramolecular hydrogen bonding and steric interactions that influence the final conformation. DFT and ab initio methods are used to find the global minimum on the potential energy surface, representing the most stable arrangement of the atoms. nih.gov The resulting geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar aromatic compounds. Actual values would depend on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-C3 | 1.40 Å |

| C3-C4 | 1.41 Å | |

| C4-N(amino) | 1.37 Å | |

| C3-N(nitro) | 1.48 Å | |

| C2-C(carboxyl) | 1.51 Å | |

| Bond Angles | C2-C3-C4 | 119.5° |

| C3-C4-N(amino) | 121.0° | |

| C2-C3-N(nitro) | 120.5° | |

| Dihedral Angle | O-C-C2-N(ring) | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tci-thaijo.orgscirp.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a significant indicator of molecular stability and reactivity. scirp.orgicm.edu.pl A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron. icm.edu.pl Conversely, a small gap suggests the molecule is more polarizable and more reactive. scirp.org For this compound, the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups significantly influence the energies and spatial distribution of the HOMO and LUMO, which are typically delocalized across the π-system of the pyridine ring.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.55 |

| LUMO Energy (ELUMO) | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface to identify regions of positive and negative electrostatic potential. The MEP is an invaluable tool for predicting how a molecule will interact with other species. nih.gov

For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro and carboxyl groups, as well as the nitrogen of the pyridine ring. These areas are electron-rich and susceptible to electrophilic attack. tci-thaijo.org Regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino group and the carboxylic acid, indicating electron-deficient sites that are favorable for nucleophilic attack. researchgate.net This analysis helps to understand non-covalent interactions, such as hydrogen bonding, and predict sites of reactivity. researchgate.net

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ijsr.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijsr.net

Nucleophilicity (N): While several scales exist, it generally relates to the molecule's ability to donate electrons, which is primarily associated with the HOMO energy.

These indices provide a quantitative framework for comparing the reactivity of this compound with other molecules. researchgate.netnih.gov

Table 3: Predicted Global Reactivity Indices for this compound (Illustrative)

| Descriptor | Symbol | Calculated Value (eV) |

| Chemical Potential | μ | -4.475 |

| Chemical Hardness | η | 2.075 |

| Electrophilicity Index | ω | 4.83 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure and the accuracy of the computational model.

Quantum chemical calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for NMR-active nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for this purpose. sourceforge.io

The predicted chemical shifts for each proton and carbon atom in this compound can be directly compared to values obtained from experimental ¹H and ¹³C NMR spectra. A strong correlation between the theoretical and experimental data provides powerful validation for the computed molecular geometry. nih.gov Discrepancies can point to specific conformational effects or intermolecular interactions (like solvent effects or dimerization) that may not have been fully captured in the computational model.

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H (on C5) | 8.10 | 8.05 | 138.0 | 137.5 |

| H (on C6) | 8.65 | 8.60 | 151.0 | 150.8 |

| H (on COOH) | 13.50 | 13.45 | - | - |

| H (on NH₂) | 7.50 | 7.45 | - | - |

| C2 (COOH) | - | - | 152.5 | 152.1 |

| C3 (NO₂) | - | - | 135.0 | 134.7 |

| C4 (NH₂) | - | - | 148.0 | 147.6 |

| C5 | - | - | 115.0 | 114.8 |

| C6 | - | - | 150.0 | 149.9 |

| COOH | - | - | 168.0 | 167.8 |

Infrared (IR) Vibrational Frequency Assignments and Anharmonicity Analysis

The vibrational properties of this compound can be thoroughly investigated using DFT calculations. These computations predict the infrared (IR) frequencies and intensities of the fundamental vibrational modes, which are crucial for interpreting experimental spectra. The assignments for key functional groups are based on established frequency ranges observed in analogous molecules, such as substituted nitrobenzenes and picolinic acids. researchgate.netnih.govscirp.org

Key predicted vibrational modes for this compound include:

Amino (NH₂) Group Vibrations : The asymmetric and symmetric stretching vibrations of the amino group are expected to appear in the 3300–3500 cm⁻¹ region. nih.gov The precise positions are sensitive to hydrogen bonding.

Carboxylic Acid (COOH) Vibrations : The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 2500–3300 cm⁻¹ range, a characteristic feature of hydrogen-bonded dimers or strong intramolecular hydrogen bonds. scirp.org The C=O carbonyl stretch is a strong band, usually found between 1700 and 1750 cm⁻¹. However, its frequency can be significantly red-shifted (lowered) if the carbonyl oxygen participates in hydrogen bonding. nih.gov

Nitro (NO₂) Group Vibrations : The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (ν_as_) typically found between 1500–1570 cm⁻¹ and the symmetric stretch (ν_s_) between 1300–1370 cm⁻¹. researchgate.netnih.gov

Pyridine Ring Vibrations : C-C and C-N stretching vibrations within the pyridine ring occur in the 1430–1625 cm⁻¹ region. elixirpublishers.com C-H in-plane bending vibrations are found between 1000–1300 cm⁻¹. elixirpublishers.com

Anharmonicity Analysis

Standard DFT frequency calculations are based on the harmonic oscillator approximation, which can deviate from experimental values. For greater accuracy, anharmonicity analysis is employed. arxiv.org Methods such as Vibrational Perturbation Theory (VPT2) or Vibrational Configuration Interaction (VCI) provide corrections to the harmonic frequencies, accounting for the true shape of the potential energy surface. arxiv.orgarxiv.org These advanced calculations yield more precise predictions of fundamental frequencies, overtones, and combination bands, which is particularly important for systems with strong hydrogen bonding and vibrational coupling, as expected in this compound. researchgate.net

Table 1: Predicted Infrared (IR) Vibrational Frequency Assignments for this compound Data is predicted based on computational studies of analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3600 (free), 2500-3300 (H-bonded) | Carboxylic acid O-H stretch, broad in condensed phase. |

| ν_as_(NH₂) | ~3500 | Asymmetric N-H stretch of the amino group. |

| ν_s_(NH₂) | ~3400 | Symmetric N-H stretch of the amino group. |

| ν(C=O) | 1700-1750 | Carbonyl stretch of the carboxylic acid. Position sensitive to H-bonding. |

| ν_as_(NO₂) | 1500-1570 | Asymmetric stretch of the nitro group. |

| ν_s_(NO₂) | 1300-1370 | Symmetric stretch of the nitro group. |

| δ(NH₂) | 1590-1650 | Scissoring deformation of the amino group. |

| ν(C-N) | 1250-1350 | Amino group C-N stretch. |

Ultraviolet-Visible (UV-Vis) Absorption Maxima Calculations

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum.

The structure of this compound features a π-conjugated pyridine ring substituted with a strong electron-donating group (the amino group, -NH₂) and a strong electron-accepting group (the nitro group, -NO₂). This "push-pull" configuration is expected to result in a significant intramolecular charge transfer (ICT) upon electronic excitation. rsc.org This ICT transition typically involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is largely localized on the amino group and the ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly localized on the nitro group. nih.gov

TD-DFT calculations can predict the following:

λ_max_ : The wavelength of maximum absorption for the most significant electronic transitions.

Oscillator Strength (f) : A measure of the intensity of an electronic transition.

Molecular Orbital Contributions : Identification of which molecular orbitals (e.g., HOMO, LUMO) are involved in each transition. rsc.org

For this compound, a strong, low-energy absorption band in the near-UV or visible region is anticipated, corresponding to the HOMO→LUMO ICT transition.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT Data is qualitative and based on typical results for D-π-A aromatic systems.

| Transition | Predicted λ_max_ Range (nm) | Primary Orbital Contribution | Character |

|---|---|---|---|

| S₀ → S₁ | 350 - 450 | HOMO → LUMO | π → π* Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | 280 - 320 | HOMO-1 → LUMO / HOMO → LUMO+1 | π → π* Local Excitation (LE) |

| S₀ → S₃ | 230 - 270 | Deeper Orbitals → LUMO / HOMO → Higher LUMOs | π → π* Local Excitation (LE) |

Advanced Modeling of Intramolecular Interactions (e.g., Short Hydrogen Bonding Dynamics)

The specific arrangement of functional groups in this compound allows for significant intramolecular interactions, particularly hydrogen bonds, which dictate its conformational preference and properties.

Carboxylic Acid–Pyridine Nitrogen H-Bond : Computational studies on picolinic acid consistently show that the most stable conformer is one stabilized by a strong intramolecular hydrogen bond between the acidic proton of the carboxyl group and the lone pair of the pyridine nitrogen atom (O-H···N). researchgate.netniscpr.res.inresearchgate.net This interaction forms a stable six-membered ring.

Amino–Nitro Group H-Bond : The ortho positioning of the amino and nitro groups creates the potential for a second intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the nitro group (N-H···O). This type of interaction is known to enhance molecular planarity and thermal stability in related energetic materials. mdpi.com

Advanced modeling techniques are used to characterize these interactions:

Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the electron density topology to identify bond critical points (BCPs) associated with hydrogen bonds. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and nature. mdpi.com

Natural Bond Orbital (NBO) Analysis : NBO analysis quantifies the stabilization energy arising from the donor-acceptor orbital interactions that constitute a hydrogen bond. For an O-H···N bond, this would involve the interaction between the lone pair orbital of the nitrogen (donor) and the antibonding σ*(O-H) orbital (acceptor). nih.gov

Molecular Dynamics (MD) : Ab initio MD simulations, such as Car-Parrinello Molecular Dynamics (CPMD), can be used to study the dynamics of these hydrogen bonds, including proton transfer events and the stability of the bonded conformation over time, especially for short, strong hydrogen bonds. mdpi.comnih.gov Studies on related picolinic acid N-oxides have characterized some of the shortest known intramolecular hydrogen bonds using similar computational and experimental techniques. nih.govacs.org

Solvent Effects on Molecular Structures and Electronic Properties

The properties of this compound are expected to be significantly influenced by its environment, particularly the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov

Key solvent-dependent properties include:

Electronic Spectra : Polar solvents tend to stabilize the charge-separated excited state of a molecule with a strong ICT character more than the ground state. This can lead to a red shift (bathochromic shift) in the λ_max_ of the ICT band as solvent polarity increases. Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) may occur. nih.govmdpi.com

Molecular Geometry : Solvent interactions can alter bond lengths and angles. For instance, polar solvents may weaken intramolecular hydrogen bonds by competing for hydrogen bond donor and acceptor sites, potentially leading to conformational changes.

Electronic Properties : The HOMO-LUMO energy gap typically decreases in polar solvents due to differential stabilization of the orbitals, affecting the molecule's reactivity. dntb.gov.ua The dipole moment of the molecule is also expected to increase significantly in more polar environments. nih.gov

Computational studies on related molecules like 4-nitropicolinic acid have demonstrated that solvent-molecule interactions are most prominent around the heteroatoms, leading to notable changes in electronic properties. researchgate.net

Prediction of Nonlinear Optical Properties (e.g., Hyperpolarizability)

Molecules with a strong electronic asymmetry, such as the donor-π-acceptor (D-π-A) structure of this compound, are excellent candidates for nonlinear optical (NLO) materials. nih.gov These materials have applications in photonics and optoelectronics. ias.ac.in

The key NLO property at the molecular level is the first hyperpolarizability (β). This tensor quantity can be calculated using DFT by applying a finite electric field and determining the response of the molecule's dipole moment. dtic.mil

The NLO properties of this compound are predicted to be significant due to:

Strong Donor/Acceptor Groups : The amino (-NH₂) group serves as a powerful electron donor, while the nitro (-NO₂) group is a strong electron acceptor.

π-Conjugated Bridge : The pyridine ring acts as an efficient π-bridge, facilitating charge transfer from the donor to the acceptor. doi.org

A large calculated value for the first hyperpolarizability (β) would indicate a strong second-order NLO response. mdpi.com Computational studies on similar D-π-A systems confirm that this molecular design strategy is effective for creating high-performance NLO chromophores. nih.govresearchgate.net The magnitude of β is directly related to the intensity of the ICT band and inversely related to the energy of the transition, highlighting the connection between the electronic structure and NLO activity. ias.ac.in

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Nitropicolinic Acid and Its Chemical Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. While specific experimental data for 4-Amino-3-nitropicolinic acid is not extensively reported, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be reliably predicted based on the analysis of structurally related compounds, such as picolinic acid, 4-aminopicolinic acid, and other substituted pyridines. chemicalbook.comrsc.org

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) would appear as doublets due to coupling with each other. The electron-donating amino group (-NH₂) at the 4-position and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups at the 3- and 2-positions, respectively, exert significant influence on the electron density of the pyridine ring, thereby affecting the chemical shifts of the ring protons. The amino group is expected to shield the adjacent protons, while the nitro and carboxyl groups will deshield them. A broad signal corresponding to the amine protons and another for the carboxylic acid proton are also expected, with their chemical shifts being highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring and the carboxyl group. The chemical shifts of the ring carbons are influenced by the attached functional groups. The carbon atom of the carboxylic acid group (C-7) is expected to resonate at the most downfield position (typically >160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) and the nitro group (C-3) will also be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds and established substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.0 - 7.5 | - |

| H-6 | 8.0 - 8.5 | - |

| NH₂ | 5.0 - 7.0 (broad) | - |

| COOH | 11.0 - 13.0 (broad) | - |

| C-2 | - | 145 - 150 |

| C-3 | - | 135 - 140 |

| C-4 | - | 150 - 155 |

| C-5 | - | 115 - 120 |

| C-6 | - | 140 - 145 |

| C-7 (COOH) | - | 165 - 170 |

Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Discrimination (e.g., LC-MS/MS, Ion Mobility Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for separating the analyte from complex mixtures and obtaining detailed structural information.

For this compound (molar mass: 183.13 g/mol ), the mass spectrum would show a prominent molecular ion peak ([M+H]⁺ at m/z 184 in positive ion mode or [M-H]⁻ at m/z 182 in negative ion mode). Collision-induced dissociation (CID) in an MS/MS experiment would induce fragmentation of the molecular ion, providing characteristic product ions that reveal the compound's structure.

The fragmentation pattern can be predicted based on the known behavior of carboxylic acids, aromatic nitro compounds, and amines. libretexts.orgchemguide.co.ukmiamioh.edu Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of H₂O (18 u): A common fragmentation for carboxylic acids, leading to an ion at m/z 166.

Loss of CO₂ (44 u): Decarboxylation is a characteristic fragmentation of carboxylic acids, resulting in an ion at m/z 140.

Loss of NO₂ (46 u): Cleavage of the C-N bond can lead to the loss of the nitro group, producing an ion at m/z 138.

Combined losses: Sequential losses, such as the loss of both H₂O and CO, are also common for protonated amino acids. researchgate.net

Analysis of related compounds like picolinic acid and 5-nitropicolinic acid shows characteristic fragmentation involving the pyridine ring and its substituents. nih.gov Ion mobility spectrometry could further be employed to separate this compound from its structural isomers by differentiating their gas-phase shapes and collision cross-sections, providing an additional layer of analytical specificity.

Table 2: Predicted Key Mass Fragments for this compound in Positive Ion Mode

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 184 | [M+H]⁺ | - |

| 166 | [M+H - H₂O]⁺ | H₂O |

| 138 | [M+H - NO₂]⁺ | NO₂ |

| 139 | [M+H - COOH]⁺ | COOH |

| 78 | Pyridine ring fragment | C₅H₄N⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups and information about bonding.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid group. libretexts.org

N-H Stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amino group (-NH₂).

C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid. libretexts.org Its position can be influenced by intramolecular hydrogen bonding with the adjacent amino or nitro groups.

NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

N-H Bend: The scissoring vibration of the amino group typically appears around 1600 cm⁻¹.

Analysis of related molecules like picolinic acid confirms the assignments for the pyridine ring and carboxyl group vibrations. researchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Asymmetric Stretch | Amino | ~3450 | Medium |

| N-H Symmetric Stretch | Amino | ~3350 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong |

| N-H Bend | Amino | ~1600 | Medium |

| C=C, C=N Stretches | Aromatic Ring | 1400 - 1650 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1300 - 1370 | Strong |

X-ray Diffraction for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. Although a crystal structure for this compound has not been specifically reported, data from its close structural analog, 3-Aminopicolinic acid, provides valuable predictive insights. nih.gov

The structure of 3-Aminopicolinic acid reveals a planar pyridine ring with the carboxylic acid and amino groups attached. nih.gov In the solid state, molecules are linked by a network of hydrogen bonds. It is expected that this compound would also adopt a largely planar conformation due to the sp² hybridization of the ring atoms.

The crystal packing would be dominated by extensive intermolecular hydrogen bonding. Potential hydrogen bond donors include the carboxylic acid proton and the amine protons, while potential acceptors include the carboxylic carbonyl oxygen, the nitrogen atom of the pyridine ring, and the oxygen atoms of the nitro group. This network of interactions would lead to the formation of complex supramolecular architectures, such as dimers, chains, or sheets, which dictate the physical properties of the solid. The presence of the bulky and polar nitro group, in place of a hydrogen atom in 3-aminopicolinic acid, would significantly influence the steric and electronic factors governing the crystal packing arrangement.

Advanced Neutron Scattering Techniques (e.g., Inelastic Neutron Scattering) for Hydrogen Bond Dynamics and Proton Localization

Neutron scattering techniques, particularly Inelastic Neutron Scattering (INS), are uniquely suited for studying the dynamics of hydrogen atoms in molecules due to the high incoherent scattering cross-section of hydrogen. INS spectroscopy measures the vibrational and rotational energies of a sample, with a particular sensitivity to modes involving hydrogen motion.

While no direct INS studies on this compound are available, research on related picolinic acid N-oxides demonstrates the power of this technique for probing hydrogen bond dynamics. nih.govacs.orgresearchgate.netnih.gov An INS study of this compound would provide unparalleled insight into:

Proton Localization: Precisely locating the protons of the carboxylic acid and amino groups within the hydrogen bond network, confirming their donor-acceptor roles.

Vibrational Dynamics: Directly observing low-frequency vibrational modes associated with hydrogen bonding, such as the stretching and bending of the O-H···N, N-H···O, and O-H···O bonds. These modes are often difficult to observe with FTIR or Raman spectroscopy.

Proton Potential Energy Surface: Characterizing the shape of the potential energy well for the carboxylic proton, determining whether it is in a single, well-defined position or exhibiting dynamic disorder or tunneling between two sites.

Torsional Modes: Identifying the torsional modes of the -NH₂ group, which provides information about the rotational barrier and the strength of its hydrogen bonding interactions.

By comparing the INS spectra of the normal compound with its deuterated analogues (where -COOH and -NH₂ are replaced with -COOD and -ND₂), vibrational modes involving these protons can be unambiguously identified due to the large isotopic shift. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores (light-absorbing groups) and conjugation. The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophoric systems.

The pyridine ring itself exhibits π→π* transitions, which are typically observed in the UV region. The presence of substituents significantly modifies the absorption profile. The carboxylic acid and nitro groups act as chromophores, while the amino group, with its lone pair of electrons, acts as a powerful auxochrome, a group that modifies the absorption of a chromophore.

The key features expected in the UV-Vis spectrum include:

π→π Transitions:* Intense absorption bands in the UV region (likely < 300 nm) associated with electronic transitions within the aromatic system. The conjugation of the amino, nitro, and carboxyl groups with the pyridine ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted picolinic acid. researchgate.net

n→π Transitions:* Weaker absorption bands, potentially at longer wavelengths, arising from the promotion of a non-bonding electron (from the oxygen atoms of the carboxyl and nitro groups, or the nitrogen of the amino group) to an anti-bonding π* orbital.

The absorption maxima (λ_max) and molar absorptivity (ε) would be sensitive to the solvent polarity and pH, as these factors can influence the electronic ground and excited states of the molecule and its protonation state. Studies on related charged amino acids and organic acids show significant absorption in the UV region. copernicus.orgnih.gov

Derivatization and Functionalization Strategies for 4 Amino 3 Nitropicolinic Acid

Carboxylic Acid Functionalization: Amide and Ester Formation

The carboxylic acid group at the C-2 position of the pyridine (B92270) ring is a primary site for functionalization, most commonly through conversion to esters and amides.

Esterification: Esterification of picolinic acid derivatives is frequently achieved through acid-catalyzed reactions. The Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. bond.edu.aumdpi.com For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a structurally similar compound, is accomplished by refluxing the acid in methanol (B129727) with catalytic sulfuric acid. bond.edu.aubond.edu.au This method is directly applicable to 4-amino-3-nitropicolinic acid. The reaction proceeds by protonation of the carbonyl oxygen, which activates the carboxylic acid toward nucleophilic attack by the alcohol. mdpi.com

Amide Formation: The synthesis of amides from carboxylic acids typically requires an activation step to convert the hydroxyl moiety of the carboxylic acid into a better leaving group. nih.gov Common methods involve the use of coupling reagents that form a highly reactive intermediate. fishersci.co.uk Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. fishersci.co.uk The efficiency of these reactions can be enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uk Alternative strategies include the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. fishersci.co.uk

Table 1: Reagents for Carboxylic Acid Functionalization

| Transformation | Reagent Class | Specific Examples | Key Features |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, HCl | Simple, classic method (Fischer esterification). bond.edu.aumdpi.com |

| Amide Formation | Carbodiimides | DCC, EDC | Mild conditions, high yields; produces urea (B33335) byproduct. fishersci.co.uk |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate; may not be suitable for sensitive substrates. |

Amino Group Transformations: Acylation, Alkylation, and Condensation Reactions

The exocyclic amino group at the C-4 position is a nucleophilic center that can undergo various transformations, including acylation, alkylation, and condensation.

Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or carboxylic anhydrides. google.comorganic-chemistry.org This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the acetylation of p-aminophenol involves using acetic anhydride. google.com In some cases, chemoselective acylation can be achieved. Under strongly acidic conditions, the amino group is protonated, preventing it from reacting and allowing other functional groups, like a hydroxyl group, to be acylated instead. nih.gov

Alkylation: N-alkylation of the amino group can be performed using alkyl halides in a nucleophilic substitution reaction. monash.edu This method often requires a base to deprotonate the amine and enhance its nucleophilicity. Another modern approach involves the direct N-alkylation of unprotected amino acids with alcohols, using specific catalytic systems, which produces water as the only byproduct. nih.gov Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is another powerful method for N-alkylation.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, reaction with aldehydes or ketones can form Schiff bases (imines). These reactions are often reversible and catalyzed by acid or base. Condensation of ethyl nitroacetate (B1208598) with various aryl acetals is a known method for forming ethyl 3-aryl-2-nitroacrylates. nih.gov

Nitro Group Reductions and Subsequent Aminopyridine Chemistry

The nitro group at the C-3 position is a key functional handle that can be reduced to an amino group, opening up a vast area of subsequent aminopyridine chemistry.

Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org Several methods are available, and the choice of reagent can depend on the presence of other functional groups in the molecule. commonorganicchemistry.com

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comumsl.edu It is often the method of choice, though it can also reduce other groups like alkenes.

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. google.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The reduction of this compound would yield 3,4-diaminopicolinic acid, a valuable building block.

Table 2: Common Methods for Aromatic Nitro Group Reduction

| Method | Reagents | Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction. commonorganicchemistry.com | Can reduce other functional groups; requires specialized equipment. |

| Metal in Acid | Fe/HCl, Zn/AcOH | Inexpensive, effective. commonorganicchemistry.com | Often requires harsh acidic conditions and stoichiometric metal. |

| Metal Salts | SnCl₂ | Mild conditions, good functional group tolerance. wikipedia.org | Produces tin-based waste. google.com |

Subsequent Aminopyridine Chemistry: The resulting 3,4-diaminopyridine (B372788) scaffold is a precursor to a wide range of fused heterocyclic systems. The adjacent amino groups can undergo cyclocondensation reactions with various reagents:

Reaction with carboxylic acids or their derivatives can form pyridobenzimidazoles.

Reaction with 1,2-dicarbonyl compounds can yield pyridopterazines.

Reaction with phosgene (B1210022) or its equivalents can produce pyridobenzimidazolones.

Introduction of Diverse Substituents onto the Pyridine Ring System via Electrophilic or Nucleophilic Pathways

The pyridine ring of this compound is electronically modified by three substituents, which dictates its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comyoutube.com In the case of this compound, there are no inherent leaving groups on the ring. However, a derivative, such as a 6-halo-4-amino-3-nitropicolinic acid, would be an excellent substrate for NAS. Nucleophiles like amines, alkoxides, or thiolates could readily displace the halide at the C-6 position. youtube.com The stability of the intermediate Meisenheimer complex, which is enhanced by the electron-withdrawing nitrogen heteroatom and the nitro group, drives this reaction. stackexchange.com

Design and Synthesis of Multi-functionalized Picolinic Acid Scaffolds

The true synthetic utility of this compound lies in the sequential application of the functionalization strategies discussed above. By combining these reactions, complex, multi-functionalized scaffolds can be designed and synthesized.

A potential synthetic pathway could involve:

Esterification of the carboxylic acid to protect it and improve solubility in organic solvents.

Reduction of the nitro group to generate a 3,4-diaminopyridine derivative.

Cyclocondensation of the diamine with a suitable reagent to form a fused heterocyclic system, adding rigidity and complexity to the scaffold.

N-alkylation or N-acylation of the remaining amino group (originally at C-4) to introduce another point of diversity.

Finally, hydrolysis of the ester to regenerate the carboxylic acid, which can then be converted into an amide to link the scaffold to another molecule or functional group.

This modular approach allows for the systematic variation of substituents at multiple positions, enabling the creation of libraries of compounds based on a core picolinic acid scaffold for screening in drug discovery and other applications.

Applications of 4 Amino 3 Nitropicolinic Acid As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Ring Systems (e.g., Naphthyridines, Imidazopyridines, Diazaphenothiazines)

The structure of 4-amino-3-nitropicolinic acid, containing ortho-positioned amino and nitro groups on a pyridine (B92270) carboxylic acid backbone, makes it a highly suitable starting material for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, while the nitro group, upon reduction to a second amino group, provides a key diamino-substituted intermediate. This diamine can then undergo cyclization reactions with various reagents to form additional rings fused to the original pyridine core.

Naphthyridines: The synthesis of naphthyridines (diazanaphthalenes) often involves the construction of a second pyridine ring onto an existing one. Starting from this compound, a plausible synthetic route involves the reduction of the nitro group to an amino group, yielding 3,4-diaminopicolinic acid. This intermediate can then undergo condensation reactions, such as the Skraup or Doebner-von Miller reactions, with α,β-unsaturated carbonyl compounds or their precursors to construct the second ring and form a naphthyridine framework.

Imidazopyridines: For the synthesis of imidazopyridines, the same 3,4-diaminopicolinic acid intermediate is key. This diamine can be reacted with a variety of one-carbon synthons. For example, condensation with formic acid or its derivatives would lead to the formation of an imidazole ring fused to the pyridine core. Similarly, reaction with aldehydes followed by oxidative cyclization is a common method to produce 2-substituted imidazopyridines. The presence of the carboxylic acid at the 2-position of the pyridine ring offers a handle for further functionalization or can influence the regiochemistry of the cyclization.

Diazaphenothiazines: While less commonly documented, the synthesis of diazaphenothiazines could potentially be approached using derivatives of this compound. Such a synthesis would likely require a multi-step sequence, potentially involving the introduction of sulfur-containing functionalities and subsequent cyclization reactions to form the characteristic tricyclic diazaphenothiazine core. The inherent functionality of the starting material provides a platform for the necessary chemical modifications.

Ligand Design in Coordination Chemistry for Metal Complexation

The this compound molecule possesses classic donor groups that make it an excellent candidate for a chelating ligand in coordination chemistry. The pyridine nitrogen and the deprotonated carboxylate group can form a stable five-membered chelate ring upon coordination to a metal ion. This N,O-bidentate coordination is a well-established binding mode for picolinic acid and its derivatives. sjctni.eduorientjchem.org

| Property | Description |

|---|---|

| Coordination Mode | Bidentate (N,O-chelation) via pyridine nitrogen and carboxylate oxygen. |

| Common Metal Ions | Cu(II), Fe(II)/Fe(III), Co(II), Ni(II), Zn(II), Ru(II)/Ru(III). |

| Expected Geometries | Octahedral, Square Planar, Tetrahedral. |

| Influence of Substituents | The -NH2 and -NO2 groups modulate the ligand's electronic properties, affecting the complex's stability, redox potential, and catalytic activity. |

Lanthanide ions (Ln³⁺) are known for their unique spectroscopic and magnetic properties, which are highly sensitive to their coordination environment. Picolinate-type ligands are effective for sensitizing lanthanide luminescence, a process known as the "antenna effect." Research on the closely related 5-nitropicolinate ligand shows that it forms complexes with lanthanide ions like Dy(III), Gd(III), and Tb(III). In these complexes, the lanthanide center is coordinated to oxygen atoms from the carboxylate groups and nitrogen atoms from the pyridine rings, creating a high coordination number environment.

The emission spectra of these complexes are often dominated by a ligand-centered mechanism, demonstrating that the picolinate framework is an effective chromophore for absorbing and transferring energy to the metal ion. This property is crucial for applications in bioimaging, sensors, and light-emitting materials. The coordination of this compound with lanthanide ions is expected to yield complexes with interesting photoluminescent properties, potentially useful for advanced materials.

| Lanthanide Ion (Ln³⁺) | Coordination Environment | Spectroscopic Property | Potential Application |

|---|---|---|---|

| Dy(III), Gd(III), Tb(III) | High coordination number (e.g., LnO₆N₂) involving carboxylate and pyridine donors. | Ligand-centered fluorescence; potential for sensitized lanthanide emission. | Luminescent materials, bio-probes. |

Role in the Development of Advanced Chemical Materials and Catalysts

The functional groups on this compound make it a prime candidate for constructing advanced materials like Metal-Organic Frameworks (MOFs). uab.cat MOFs are crystalline, porous materials built from metal ions or clusters linked by organic molecules. The carboxylic acid group can bind to metal centers, while the pyridine nitrogen and amino group can act as additional coordination sites or as functional pores lining the framework. nih.govrsc.org

Precursor in Specialized Organic Transformations (e.g., Radiolabeling for Chemical Research)

A key application for nitroaromatic compounds is in nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.orgnih.gov The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. nih.govlibretexts.org This reactivity is particularly useful in the field of radiochemistry for the synthesis of positron emission tomography (PET) imaging agents.

The nitro group on this compound can serve as a leaving group that can be displaced by a radiolabeled nucleophile, such as [¹⁸F]fluoride ion. The presence of the activating nitro group, along with the other substituents on the pyridine ring, facilitates this substitution. This allows for the efficient incorporation of a positron-emitting radionuclide into the molecule, creating a radiotracer. Once radiolabeled, such molecules can be used in preclinical research to study biological processes and disease states non-invasively. The SₙAr reaction on an activated nitro-substituted pyridine ring is a well-established strategy for radiolabeling. rsc.orgnih.gov

Future Research Directions and Unexplored Potential of 4 Amino 3 Nitropicolinic Acid Chemistry

Novel Synthetic Routes and Methodological Innovations for Scalable Production

The viability of 4-amino-3-nitropicolinic acid as a versatile building block is contingent upon the development of efficient and scalable synthetic methodologies. Current approaches to similar compounds, such as 4-aminopicolinic acid, often rely on multi-step sequences involving the nitration of a picolinic acid N-oxide followed by catalytic reduction umsl.edu. While effective at a laboratory scale, these methods present challenges for large-scale production, including the use of harsh reagents and potentially moderate yields.

Future research should focus on innovating this synthetic pathway. A key area for development lies in the nitration step. Traditional nitration using mixed acids can lack regioselectivity and requires stringent safety protocols. Advanced strategies could offer significant improvements. For instance, a dearomatization-rearomatization approach for the meta-nitration of pyridines provides a highly regioselective and milder alternative that could be adapted for this system nih.govacs.org. The exploration of alternative nitrating agents and catalyst-free methods could also enhance the safety and efficiency of the synthesis researchgate.netrsc.org.

For the reduction of the nitro group, innovations that move beyond standard catalytic hydrogenation are needed for scalability. The use of robust, reusable heterogeneous catalysts is paramount. Research into continuous flow hydrogenation systems could offer superior control over reaction parameters, enhance safety, and improve throughput. Furthermore, developing a telescoped or one-pot reaction sequence, where nitration and reduction are performed sequentially without extensive purification of intermediates, would significantly streamline the process, reduce waste, and lower production costs, making the compound more accessible for broader applications nih.gov.

| Innovation Area | Proposed Methodological Advancement | Potential Advantages |

| Nitration | Dearomatization-Rearomatization Strategy | High regioselectivity, milder reaction conditions, improved safety profile nih.govacs.org. |

| Nitration | Catalyst-Free Nitration Protocols | Reduced catalyst cost and contamination, simplified purification acs.org. |

| Reduction | Continuous Flow Hydrogenation | Enhanced safety, precise control over temperature and pressure, higher throughput chemicalbook.com. |

| Overall Process | One-Pot/Telescoped Synthesis | Reduced unit operations, less solvent waste, improved overall yield, lower cost nih.gov. |

Advanced Mechanistic Insights into Complex Reaction Pathways and Reactive Intermediates

The unique electronic architecture of this compound—featuring the electron-donating amino group and the electron-withdrawing nitro group and pyridine (B92270) nitrogen—suggests a landscape of complex and potentially novel reactivity. A deep mechanistic understanding of its transformations is crucial for harnessing its synthetic potential.

Future mechanistic studies should employ a combination of kinetic analysis and computational chemistry to probe its reaction pathways. For example, the precise mechanism of nitration on the picolinic acid precursor warrants investigation. Does it follow a classical electrophilic aromatic substitution pathway, or do more complex mechanisms, such as those involving N-nitropyridinium intermediates or sigmatropic shifts, play a role, as has been suggested for other pyridine systems? researchgate.net. Understanding the directing effects of the pre-existing substituents is key to optimizing regioselectivity.

The reactivity of the functional groups themselves offers fertile ground for mechanistic exploration. The reduction of the nitro group could proceed through intermediates such as nitroso and hydroxylamino species. Developing methods to trap these reactive intermediates could open pathways to new classes of derivatives. Similarly, diazotization of the 4-amino group would form a diazonium intermediate whose stability and subsequent reactivity (e.g., in Sandmeyer or Suzuki-Miyaura reactions) would be heavily influenced by the adjacent electron-withdrawing nitro group. Kinetic studies, including Hammett analysis of related derivatives, could quantify these electronic effects chemicalbook.com. In-depth computational studies using Density Functional Theory (DFT) can be used to map potential energy surfaces, identify transition states, and predict the feasibility of various reaction pathways, providing invaluable guidance for experimental design.

Expansion of Computational Modeling to Supramolecular Assemblies and Material Design

The inherent functionalities of this compound make it an exceptional candidate for the construction of ordered supramolecular structures. The molecule possesses multiple hydrogen bonding sites (carboxylic acid, amino group, nitro group, pyridine nitrogen) and an aromatic ring capable of π-π stacking interactions. These features provide the necessary toolkit for predictable self-assembly reading.ac.uk.

Computational modeling is a powerful tool to explore this potential in silico before committing to extensive synthetic work. Future research should leverage DFT and molecular dynamics (MD) simulations to predict the formation and stability of various supramolecular synthons. Initial DFT calculations can model the energetics of dimer formation, predicting whether the robust carboxylic acid dimer synthon will dominate or if alternative hydrogen bonding motifs involving the amino, nitro, and pyridine groups are more favorable researchgate.netresearchgate.net. Such studies have been used to understand the strong intramolecular hydrogen bonds in related picolinic acid N-oxides, which could be a competing interaction in the title compound nih.govnih.gov.

Beyond simple dimers, computational modeling can predict the formation of higher-order assemblies like one-dimensional tapes, two-dimensional sheets, or even complex three-dimensional networks researchgate.netuni-muenchen.de. These models can elucidate the delicate interplay of forces that govern polymorphism—the ability to form different crystal structures with distinct properties. For material design, computational screening can predict how this compound could function as a ligand in coordination polymers and metal-organic frameworks (MOFs) acs.orgresearchgate.net. The picolinate moiety is a well-known chelating agent for metal ions sjctni.edu. Simulations can predict the resulting framework topology, pore size, and stability, guiding the synthesis of novel materials with tailored properties for applications in gas storage, separation, or catalysis.

| Modeling Target | Computational Method | Predicted Properties/Insights |

| Hydrogen Bonding | Density Functional Theory (DFT) | Strength and geometry of intra- and intermolecular H-bonds, dominant synthons researchgate.netresearchgate.net. |

| Self-Assembly | Molecular Dynamics (MD) | Prediction of stable, higher-order structures (tapes, sheets); insights into polymorphism researchgate.netuni-muenchen.de. |

| MOF/Coordination Polymers | Grand Canonical Monte Carlo (GCMC) | Framework topology, porosity, guest adsorption properties, catalytic site accessibility acs.orgresearchgate.net. |

Development of Chemically Distinct Derivatives for Emerging Fields in Chemical Science

The true potential of this compound lies in its utility as a versatile scaffold for the synthesis of novel derivatives with tailored functionalities. Each of its functional groups serves as a handle for chemical modification, opening avenues to new molecules for diverse applications in medicinal chemistry, materials science, and catalysis. Pyridine carboxylic acid isomers and their derivatives are already known to be scaffolds for a plethora of drugs nih.govnih.gov.

Future synthetic research should systematically explore the derivatization potential of each functional site:

Carboxylic Acid: Conversion to esters, amides, and acid chlorides is a gateway to a vast array of new compounds nih.gov. These derivatives could be used to attach the scaffold to polymers, biological macromolecules, or surfaces, creating functional materials or bioconjugates.

Amino Group: This group can be readily acylated or alkylated to fine-tune the molecule's electronic properties and solubility. It also serves as a key starting point for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals.